molecular formula C20H19N3O3 B1150072 E7046

E7046

カタログ番号 B1150072
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of this compound was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.this compound was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

科学的研究の応用

Immunomodulatory Potential in Cancer Treatment

E7046, an antagonist of the prostaglandin E2 receptor E-type 4 (EP4), has shown promise in modulating the tumor immune microenvironment. A phase I study revealed that this compound can be administered orally with manageable tolerability. It demonstrated immunomodulatory effects, and a best response of stable disease was observed in several heavily pretreated patients with advanced malignancies. This suggests potential for this compound in future cancer treatment, especially in combination therapies (Hong et al., 2020).

Enhancing Antitumor Immune Responses

This compound's ability to inhibit PGE2-mediated pro-tumor myeloid cell differentiation and activation is significant. Its treatment has been shown to reduce tumor growth and even reject established tumors in vivo. This activity depends on both myeloid and CD8+ T cells. Additionally, its combination with E7777, an IL-2-diphtheria toxin fusion protein, disrupted myeloid and Treg immunosuppressive networks, leading to effective and durable anti-tumor immune responses in mouse tumor models. This provides insight into novel combination approaches for cancer treatment (Albu et al., 2017).

Pharmacological Profile in Preclinical Models

The pharmacological effects of this compound were further demonstrated in various syngeneic tumor models and in APCMin/+ mice, a model for mutant APC-driven neoplastic polyp formation. This compound was effective in slowing down tumor growth, delaying recurrence post-surgical resection, and reducing mutant APC-driven neoplastic polyp formation in these models. These findings support its potential application in treating COX-2+ tumors infiltrated with myeloid cells, including APC-mutated colon cancer (Albu et al., 2015).

Synergy with Treg-Reducing Agents in Tumor Models

The combined activity of this compound with E7777 against multiple murine syngeneic tumor models highlighted its role in modulating the tumor microenvironment. This combination treatment significantly enhanced anti-tumor activities, with a notable increase in the ratio of CD8 T cells to Tregs, and decreased frequency of immunosuppressive myeloid cells in tumors. This suggests the potential of this compound in combination therapies for effective cancer treatment (Albu et al., 2016).

Clinical and Immunological Effects in Cancer Patients

A phase I study of this compound in patients with advanced solid tumors demonstrated its potential in reversing PGE2-mediated activities and facilitating the activation of cytotoxic T-cells. The treatment was generally well-tolerated, and the study provided valuable insights into the immunological effects of this compound on myeloid- and T-lymphoid cell-mediated immunosuppression (Hong et al., 2018).

Combination with Checkpoint Inhibitors

This compound has shown superior activity when combined with immune checkpoint inhibitors over monotherapy in preclinical models. This combination therapy induced a robust accumulation and activation of CD8 cytotoxic T cells and improved the ratio of activated CD8+ CTL vs CD4+CD25+Foxp3+ Treg cells. This supports its potential role in combination trials for cancer patients (Bao et al., 2015).

特性

分子式

C20H19N3O3

外観

Solid powder

同義語

E7046;  E-7046;  E 7046.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。